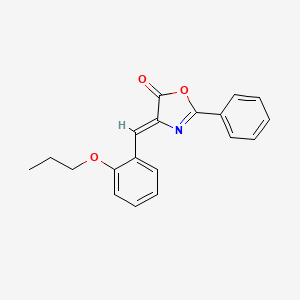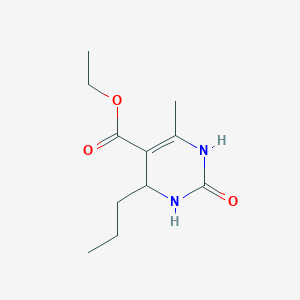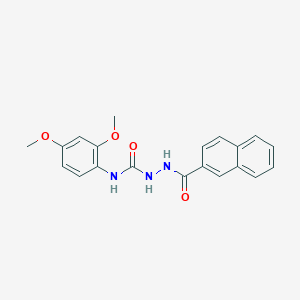![molecular formula C9H18NO7P B4937750 {[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid, also known as EMOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and agriculture. EMOA is a phosphonate derivative that has a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of {[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target organism. This leads to the disruption of various biochemical pathways, ultimately resulting in the death of the organism.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including those involved in DNA replication and protein synthesis. It has also been shown to disrupt the cell membrane, leading to the leakage of intracellular contents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. It also has a wide range of applications, making it useful for various research studies.
However, there are also some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects, which can complicate experimental results.
Direcciones Futuras
There are several future directions for research on {[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid. One potential area of research is the development of new antiviral and antibacterial drugs based on the structure of this compound. Another potential area of research is the development of new agricultural products based on the herbicidal and fungicidal properties of this compound.
Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. This will help to improve the accuracy and reliability of experimental results obtained using this compound.
Métodos De Síntesis
The synthesis of {[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid involves the reaction between ethyl chloroformate, diethyl phosphite, and 4-methoxy-4-oxobutylamine. The reaction yields this compound as a white crystalline solid with a melting point of 88-90°C. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has been shown to have antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. It has been shown to be effective against various plant pathogens and weeds, making it a promising candidate for the development of new agricultural products.
Propiedades
IUPAC Name |
[ethoxycarbonyl-(4-methoxy-4-oxobutyl)amino]methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO7P/c1-3-17-9(12)10(7-18(13,14)15)6-4-5-8(11)16-2/h3-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDYDIKZGZAGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCC(=O)OC)CP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)

![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)

![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)

